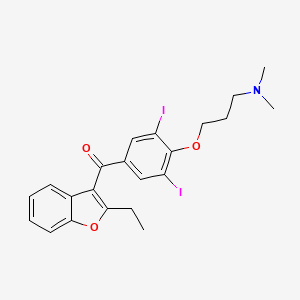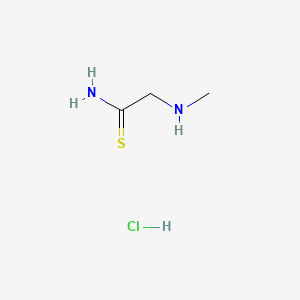
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate: is a deuterated form of PD-123319, which is a potent and selective antagonist of the angiotensin II subtype-2 receptor (AT2R). This compound is often used in scientific research to study the role of AT2 receptors in various physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate involves multiple steps, starting with the deuteration of the dimethylamino group. The key steps include:
Deuteration: The dimethylamino group is deuterated using deuterated methyl iodide.
Formation of the Imidazopyridine Core: The imidazopyridine core is synthesized through a series of condensation reactions involving appropriate precursors.
Acylation: The imidazopyridine core is acylated with diphenylacetyl chloride.
Formation of the Trifluoroacetic Acid Salt: The final product is obtained by treating the compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate primarily undergoes:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Acylation Reactions: The imidazopyridine core can undergo acylation reactions with various acyl chlorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and deuterated methyl iodide are used under anhydrous conditions.
Acylation: Reagents like diphenylacetyl chloride are used in the presence of a base such as triethylamine.
Major Products:
Substitution Reactions: The major products are deuterated analogs of the original compound.
Acylation Reactions: The major products are acylated derivatives of the imidazopyridine core.
Wissenschaftliche Forschungsanwendungen
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies investigating the role of AT2 receptors in cellular signaling and physiological processes.
Medicine: Utilized in preclinical studies to explore the therapeutic potential of AT2 receptor antagonists in treating cardiovascular diseases.
Industry: Applied in the development of new pharmaceuticals targeting the renin-angiotensin system
Wirkmechanismus
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate exerts its effects by selectively binding to and antagonizing the angiotensin II subtype-2 receptor (AT2R). This receptor is involved in various physiological processes, including vasodilation, anti-inflammatory responses, and tissue repair. By blocking AT2R, the compound modulates these processes, making it a valuable tool in research on cardiovascular and inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
PD-123319: The non-deuterated form of the compound, also an AT2 receptor antagonist.
Losartan: Another AT2 receptor antagonist used clinically to treat hypertension.
Valsartan: A widely used AT2 receptor antagonist with similar therapeutic applications.
Uniqueness: PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate is unique due to its deuterated dimethylamino group, which enhances its stability and allows for more precise analytical studies in mass spectrometry and NMR spectroscopy .
Eigenschaften
CAS-Nummer |
1346603-57-3 |
|---|---|
Molekularformel |
C33H33F3N4O5 |
Molekulargewicht |
628.682 |
IUPAC-Name |
(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H32N4O3.C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);(H,6,7)/t28-;/m0./s1/i2D3,3D3; |
InChI-Schlüssel |
ODNCUUDQKVCVBG-KAFWKXDNSA-N |
SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O |
Synonyme |
(6S)-1-[[4-(Dimethylamino-d6)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid Bis(trifluoroacetate) Salt Hydrate; (S)-(+)-PD 123319-d6 Bis(trifluoroacetate) Salt Hydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












